molecular formula C17H25ClN4O2 B13512664 Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13512664
M. Wt: 352.9 g/mol
InChI Key: VCHPSELUVVLFDC-UHFFFAOYSA-N
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Description

Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[35]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C17H25ClN4O2 It is characterized by a spirocyclic structure, which includes a pyrazine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting 2-chloropyrazine with an appropriate amine under controlled conditions.

    Spirocyclic Formation: The spirocyclic structure is formed by reacting the pyrazine derivative with a suitable spirocyclic precursor, such as a diazaspiro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pyrazine ring and its substituents play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloropyrazin-2-yl)carbamate
  • Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C17H25ClN4O2

Molecular Weight

352.9 g/mol

IUPAC Name

tert-butyl 9-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-7-17(5-4-6-17)12(11-22)20-14-10-19-9-13(18)21-14/h9-10,12H,4-8,11H2,1-3H3,(H,20,21)

InChI Key

VCHPSELUVVLFDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)NC3=CN=CC(=N3)Cl

Origin of Product

United States

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